8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
Description
8-((2-Hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine dione derivative with substitutions at positions 7 and 8 of the purine core. The 7-position is substituted with a 2-methylallyl group, while the 8-position features a (2-hydroxyethyl)thio moiety. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, particularly in the context of kinase inhibitors and antidiabetic drug impurities . Its synthesis typically involves nucleophilic substitution reactions, as seen in similar purine derivatives, where thiol or amine groups are introduced at specific positions .
Key structural features include:
- Position 8: (2-Hydroxyethyl)thio group, offering hydrogen-bonding capability via the hydroxyl group and moderate hydrophilicity.
Properties
IUPAC Name |
8-(2-hydroxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-7(2)6-16-8-9(13-12(16)20-5-4-17)15(3)11(19)14-10(8)18/h17H,1,4-6H2,2-3H3,(H,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIICEQBHLBJNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the introduction of the thioether and hydroxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities for its intended applications.
Chemical Reactions Analysis
Types of Reactions
8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thioether group, potentially converting it into a sulfoxide or sulfone.
Reduction: The compound can be reduced to alter its functional groups, such as converting the hydroxyethyl group into an ethyl group.
Substitution: The purine base can undergo substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the purine base.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. The following sections detail its key applications.
Antitumor Activity
Research indicates that this compound possesses antitumor properties. It has been shown to induce apoptosis in various cancer cell lines. For instance, a study demonstrated that treatment with the compound led to significant cell death in human breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines in vitro. This suggests its potential utility in managing inflammatory diseases.
| Activity Type | Observed Effect |
|---|---|
| Anti-inflammatory | Reduces cytokine levels |
Neuroprotective Properties
Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage. This property could have implications for treating neurodegenerative diseases.
| Activity Type | Observed Effect |
|---|---|
| Neuroprotective | Protects against oxidative stress |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
Antitumor Study
In a controlled study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism involved activation of apoptotic pathways, highlighting its potential as an anticancer agent.
Neuroprotective Study
A study investigating the neuroprotective effects found that the compound could mitigate oxidative stress-induced neuronal damage in vitro. This suggests its potential use in developing therapies for neurodegenerative conditions such as Alzheimer’s disease.
Mechanism of Action
The mechanism by which 8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at Positions 7 and 8
The biological and physicochemical properties of purine dione derivatives are highly dependent on substituents at positions 7 and 8. Below is a comparative analysis:
Biological Activity
8-((2-hydroxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. The compound's structure suggests it may interact with various biological pathways, making it a candidate for pharmacological exploration.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines.
- Antiviral Properties : It has shown potential as an antiviral agent, particularly against certain RNA viruses.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism.
Antitumor Activity
A study evaluating the anticancer properties of purine derivatives found that this compound exhibited significant cytotoxicity in human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.
Antiviral Properties
In vitro studies have demonstrated that this compound can inhibit the replication of specific RNA viruses. The mechanism appears to involve interference with viral RNA synthesis.
Enzyme Inhibition
The compound has been identified as a selective inhibitor of certain enzymes related to nucleotide metabolism, which could have implications for cancer and viral therapies.
Case Studies
- Case Study on Antitumor Activity : A preclinical trial involving xenograft models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
- Case Study on Antiviral Efficacy : In a study focusing on HIV, treatment with the compound led to a marked decrease in viral load in infected cell cultures, indicating its potential utility in antiviral therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
